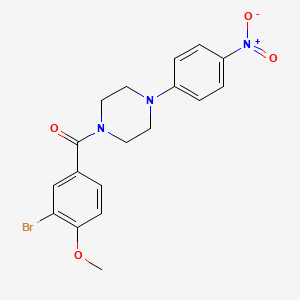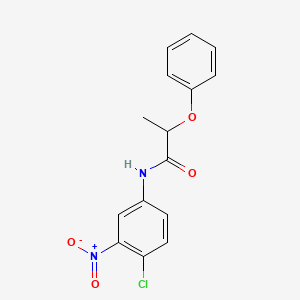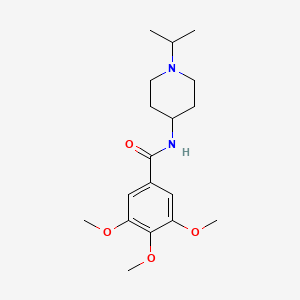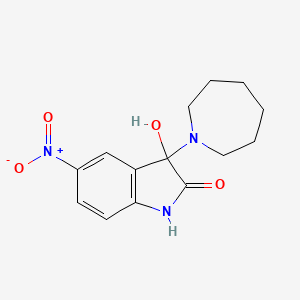![molecular formula C13H15ClN2O4 B4884719 N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4884719.png)
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide, also known as CPTH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. CPTH2 is a small molecule inhibitor that targets the histone acetyltransferase enzyme, which is involved in several cellular processes including gene expression and DNA repair.
Wirkmechanismus
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide inhibits the histone acetyltransferase enzyme by binding to its active site and preventing the transfer of acetyl groups to histone proteins. This leads to changes in gene expression and chromatin structure, which ultimately results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. This compound has also been shown to decrease the expression of several oncogenes and increase the expression of tumor suppressor genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide is its specificity for the histone acetyltransferase enzyme. This makes it a useful tool for studying the role of this enzyme in cancer cell growth and survival. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not yet been tested in clinical trials, so its potential as a cancer treatment is still being explored.
Zukünftige Richtungen
There are several future directions for the study of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide. One area of interest is the development of more potent and selective inhibitors of the histone acetyltransferase enzyme. Additionally, the potential of this compound as a combination therapy with other cancer treatments is being explored. Finally, the role of this compound in other cellular processes beyond cancer cell growth and survival is an area of active research.
Synthesemethoden
The synthesis of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide involves the reaction of 2-chlorophenol with acetic anhydride to form 2-(2-chlorophenoxy)acetic acid. This is then reacted with tetrahydrofuran-2-carbohydrazide in the presence of triethylamine to form this compound. The purity of the compound is confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound works by inhibiting the histone acetyltransferase enzyme, which is overexpressed in many cancer cells and is involved in promoting cancer cell growth and survival.
Eigenschaften
IUPAC Name |
N'-[2-(2-chlorophenoxy)acetyl]oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c14-9-4-1-2-5-10(9)20-8-12(17)15-16-13(18)11-6-3-7-19-11/h1-2,4-5,11H,3,6-8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBJXYXKOLBZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-adamantyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]ethanamine](/img/structure/B4884636.png)
![2,2-dimethyl-N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4884649.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4884662.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884669.png)

![7,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884687.png)
![1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B4884694.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}benzamide](/img/structure/B4884703.png)

![1,1'-oxybis{4-[(4-chlorophenyl)sulfonyl]benzene}](/img/structure/B4884709.png)
![2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B4884720.png)
![1-(hydroxymethyl)-4-(4-methoxy-2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4884723.png)
